1-[5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
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Overview
Description
1-[5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE is a complex heterocyclic compound that features a pyrazole and triazolopyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and triazole derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents such as dimethylformamide or acetonitrile, with temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
1-[5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazole rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Imidazole-containing compounds
Uniqueness
1-[5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to act as a potent CDK2 inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H14N6O |
---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
1-[5-methyl-7-(1-methylpyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
InChI |
InChI=1S/C12H14N6O/c1-7-10(8(2)19)11(9-4-14-17(3)5-9)18-12(16-7)13-6-15-18/h4-6,11H,1-3H3,(H,13,15,16) |
InChI Key |
VQDXHUQPOJVHGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CN(N=C3)C)C(=O)C |
Origin of Product |
United States |
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